molecular formula C18H19Cl2N3O3S B2807913 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide CAS No. 1119244-75-5

3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide

Cat. No. B2807913
M. Wt: 428.33
InChI Key: PTHTXMPOZIRKOX-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate. This compound belongs to the class of pyridine carboxamides and has shown promising results in various biological assays.

Mechanism Of Action

The mechanism of action of 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). Inhibition of these enzymes can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound can inhibit the replication of viral RNA and DNA, thereby preventing the spread of viral infections.

Biochemical And Physiological Effects

Studies have shown that 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide can have various biochemical and physiological effects. This compound can induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit the growth and proliferation of cancer cells. Additionally, this compound can modulate the immune response and reduce inflammation.

Advantages And Limitations For Lab Experiments

The advantages of using 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide in lab experiments include its potential as a drug candidate for the treatment of cancer and viral infections. This compound has shown promising results in various biological assays and can be used to study the mechanism of action of HDAC inhibitors and CDK inhibitors. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide. Firstly, further studies are needed to understand the mechanism of action of this compound. Secondly, studies are needed to optimize the synthesis method to improve the yield and purity of the final product. Thirdly, studies are needed to improve the solubility of this compound in water to facilitate its use in biological assays. Fourthly, studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, studies are needed to explore the potential use of this compound in combination therapy with other drugs for the treatment of cancer and viral infections.
Conclusion
3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide is a chemical compound that has shown promising results in various biological assays. This compound has potential as a drug candidate for the treatment of cancer and viral infections. However, further studies are needed to understand the mechanism of action, optimize the synthesis method, improve the solubility, evaluate the safety and efficacy, and explore the potential use in combination therapy.

Synthesis Methods

The synthesis of 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide involves several steps. The starting material is 2-chloronicotinic acid, which is converted into 2-chloronicotinoyl chloride by reacting it with thionyl chloride. The resulting compound is then reacted with N-(4-methylbenzenesulfonyl)piperidine to obtain 2-(4-methylbenzenesulfonyl)piperidin-1-yl)-2-chloronicotinoyl chloride. This compound is then reacted with 3,6-dichloropyridine-2-carboxamide to obtain the final product, 3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide.

Scientific Research Applications

3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide has been extensively studied for its potential use as a drug candidate. It has shown promising results in various biological assays, including anti-inflammatory, anti-tumor, and anti-viral activities. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has shown potential as a therapeutic agent for the treatment of viral infections, such as influenza and HIV.

properties

IUPAC Name

3,6-dichloro-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3S/c1-12-2-4-14(5-3-12)27(25,26)23-10-8-13(9-11-23)21-18(24)17-15(19)6-7-16(20)22-17/h2-7,13H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHTXMPOZIRKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyridine-2-carboxamide

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